molecular formula C22H21N5O3S B2415621 ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 852143-06-7

ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2415621
CAS No.: 852143-06-7
M. Wt: 435.5
InChI Key: NVQXYVDZAAOPTK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a chemical compound characterized by its intricate structure, which includes indole, triazole, and benzene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. Here’s a possible synthetic route:

  • Step 1: Starting with ethyl 4-aminobenzoate, it undergoes an acylation reaction with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate.

  • Step 2: In a subsequent step, this compound reacts with 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate, leading to the formation of this compound.

Industrial Production Methods: Large-scale production may adopt similar steps but would optimize reaction conditions for yield and cost-efficiency, involving controlled temperature, pressure, and purification methods.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions typically at the indole moiety.

  • Reduction: Potential reduction reactions at the triazole ring.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or triazole moiety.

Common Reagents and Conditions:

  • Oxidizing agents: e.g., potassium permanganate, hydrogen peroxide.

  • Reducing agents: e.g., sodium borohydride, lithium aluminium hydride.

  • Substitution reagents: e.g., halogenating agents, nitrating agents.

Major Products Formed:

  • Oxidized derivatives at the indole ring.

  • Reduced products from the triazole ring.

  • Substituted products from reactions at benzene or triazole.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Studied for its properties and reactions in organic synthesis.

Biology:

  • Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its complex structure that may interact with various biological targets.

Industry:

  • Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

  • Ethyl 4-((5-(1H-indol-3-yl)-1,2,4-triazol-3-yl)thio)benzoate

  • 4-Acetylamino-2-(5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid

These similar compounds share structural features but differ in specific functional groups, affecting their chemical behavior and biological activity.

Uniqueness: The presence of both an indole and a triazole ring makes ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate unique, as these moieties can engage in diverse interactions with biological targets, offering a broad spectrum of research and application possibilities.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQXYVDZAAOPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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